![molecular formula C19H18N4O6 B1273924 [[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate](/img/structure/B1273924.png)
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate is a complex organic compound with the molecular formula C19H18N4O6 It is known for its unique structure, which includes an anilinocarbonyl group, a cyclohexyl ring, and a dinitrobenzene moiety
Vorbereitungsmethoden
The synthesis of [[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate involves multiple steps, typically starting with the preparation of the cyclohexyl ring and the dinitrobenzene moiety. The anilinocarbonyl group is then introduced through a series of reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of the Cyclohexyl Ring: This step may involve cyclization reactions using appropriate precursors.
Introduction of the Dinitrobenzene Moiety: This can be achieved through nitration reactions using nitric acid and sulfuric acid.
Attachment of the Anilinocarbonyl Group: This step involves the reaction of aniline with a suitable carbonyl compound under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation .
Wissenschaftliche Forschungsanwendungen
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the anilinocarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate can be compared with similar compounds such as:
1-(3-{[(Phenylcarbamoyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene: Similar structure but with a phenylcarbamoyl group instead of an anilinocarbonyl group.
1-(3-{[(Benzoyloxy]imino}cyclohexyl)-2,4-dinitrobenzene: Contains a benzoyloxy group instead of an anilinocarbonyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .
Eigenschaften
Molekularformel |
C19H18N4O6 |
---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C19H18N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,20,24) |
InChI-Schlüssel |
VDHSTQYYHUDJEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NOC(=O)NC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.